Formaldoxime hydrochloride

Description

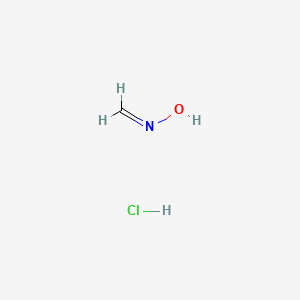

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylidenehydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO.ClH/c1-2-3;/h3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGCJNWNSDXSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883976 | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3473-11-8 | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxymethaniminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Formaldoxime hydrochloride synthesis from formaldehyde and hydroxylamine

An In-depth Technical Guide to the Synthesis of Formaldoxime Hydrochloride

Abstract

Formaldoxime (H₂C=NOH), the simplest oxime, is a versatile chemical intermediate with applications in organic synthesis and analytical chemistry.[1] However, its utility is hampered by its inherent instability; the pure monomer, a colorless liquid, readily polymerizes into a stable, cyclic trimer.[2][3] To overcome this, formaldoxime is almost always prepared and handled as its hydrochloride salt ([H₂C=N(H)OH]⁺Cl⁻), a stable, white crystalline solid.[3] This guide provides a comprehensive, field-proven methodology for the synthesis of formaldoxime hydrochloride from formaldehyde and hydroxylamine hydrochloride. It delves into the reaction mechanism, offers a detailed step-by-step protocol, outlines critical safety considerations, and discusses characterization and storage, providing researchers and drug development professionals with a self-validating system for its reliable preparation.

Foundational Principles: The Chemistry of Oxime Formation

The synthesis of formaldoxime from formaldehyde and hydroxylamine is a classic example of a condensation reaction, specifically the formation of an imine derivative (an oxime) from a carbonyl compound. The reaction proceeds via nucleophilic addition to the carbonyl group.

Mechanism Causality: The reaction is typically initiated by liberating free hydroxylamine (NH₂OH) from its more stable hydrochloride salt using a base.[4] The nitrogen atom of hydroxylamine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, where the oxygen atom draws electron density, leaving the carbon with a partial positive charge. This initial nucleophilic attack forms a tetrahedral intermediate, a carbinolamine. This intermediate is unstable and rapidly eliminates a molecule of water, a process often facilitated by mild acid catalysis, to form the final C=N double bond of the oxime.[5] The final product is then protonated by hydrochloric acid to yield the stable hydrochloride salt.

Diagram of the Reaction Mechanism:

Caption: Experimental workflow for formaldoxime hydrochloride synthesis.

Detailed Steps:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of hydroxylamine hydrochloride in 25 mL of distilled water.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 °C and 5 °C. Causality: This low temperature is critical to control the reaction exotherm and minimize the spontaneous polymerization of the formaldoxime product. [2]3. Formaldehyde Addition: Slowly add 11.5 mL of 37% formaldehyde solution to the cooled hydroxylamine hydrochloride solution over 15-20 minutes using a dropping funnel. Maintain constant, vigorous stirring and ensure the temperature does not rise above 10 °C.

-

Neutralization: In a separate beaker, prepare a solution of 5.8 g of sodium hydroxide in 15 mL of water, cooling the solution in an ice bath. Carefully add this NaOH solution dropwise to the main reaction mixture. Causality: The base neutralizes the HCl in the hydroxylamine salt, liberating the free hydroxylamine nucleophile required for the reaction. [1][6]Monitor the pH, adding base until the solution is neutral to slightly basic (pH 7-8).

-

Reaction and Acidification: Allow the mixture to stir in the ice bath for an additional 30 minutes after the base addition is complete. Following this, slowly add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH < 2). This step converts the formed formaldoxime into its stable hydrochloride salt, which may begin to precipitate. [2]6. Isolation: If a precipitate has formed, collect the white crystalline solid by vacuum filtration using a Büchner funnel. If the product remains in solution, precipitation can often be induced by the addition of a non-polar solvent like diethyl ether or by reducing the volume of the solution under reduced pressure.

-

Purification and Drying: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any organic impurities. Dry the final product under vacuum. The expected product is a white to off-white crystalline solid. [7][8]

Safety and Handling: A Mandate for Precaution

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.

-

Formaldehyde: Is a known human carcinogen, a sensitizer, and is highly toxic upon inhalation, ingestion, or skin contact. [9]All handling must be performed within a certified chemical fume hood. [9]* Hydroxylamine Hydrochloride: Is corrosive and can cause severe skin and eye damage. [10]It is also a potential skin sensitizer. Although more stable than free hydroxylamine, it should be handled with care, as heating may cause an explosion. * Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times. [9]* Waste Disposal: All waste, including contaminated gloves and residual solutions, must be disposed of according to institutional and local hazardous chemical waste regulations.

Characterization and Quality Control

To ensure the synthesis was successful, the identity and purity of the final product should be confirmed.

| Parameter | Expected Result | Significance |

| Appearance | White to off-white crystalline solid. [8] | Visual confirmation of product form. |

| Melting Point | Approximately 128 °C. [7] | A sharp melting point close to the literature value indicates high purity. |

| Spectroscopy (NMR) | ¹H NMR and ¹³C NMR spectra should match the expected structure of formaldoxime hydrochloride. | Unambiguous structural confirmation. |

Stability and Storage

Proper storage is essential to maintain the integrity of the synthesized compound.

-

Formaldoxime (Free Base): Highly unstable, readily polymerizes. [3]Should not be stored.

-

Formaldoxime Hydrochloride (Solid): Stable as a crystalline solid. [2][11]Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. [11]* Aqueous Solutions: Aqueous solutions of the hydrochloride salt are reasonably stable for short periods (up to a month) when stored in a cool, dark place (2-8 °C). [1][12]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Incomplete neutralization; insufficient reaction time; temperature too high, leading to degradation. | Ensure pH reaches 7-8 during the neutralization step. Allow for sufficient reaction time. Maintain strict temperature control throughout the synthesis. |

| Product is Oily or Gummy | Presence of impurities or incomplete conversion to the hydrochloride salt. | Ensure complete acidification at the end of the reaction. Wash the crude product thoroughly with a non-polar solvent (e.g., cold ether) to remove unreacted starting materials or byproducts. |

| Rapid Polymerization | Temperature spike; pH not maintained correctly. | Improve cooling efficiency and slow the rate of reagent addition. The stability of formaldoxime is pH-dependent; ensure conditions do not become strongly basic for extended periods. [12] |

References

- Young, D. A. (1987). U.S. Patent No. 4,680,394. Google Patents.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Formaldoxime hydrochloride, 99% (titr.). Retrieved from [Link]

-

Wikipedia. (2023). Formaldoxime. Retrieved from [Link]

-

Fuji Chemical Co., Ltd. (2012). Formaldoxime solution. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Formaldoxime hydrochloride, 97% | 62479-72-5. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2004). Hydroxylamine NH2OH Uses (and Production). Retrieved from [Link]

-

Filo. (2024). Write chemical equation for rxn between formaldehyde and hydroxyl amine. Retrieved from [Link]

-

Lab Alley. (2025). SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Formaldoxime hydrochloride, 97% 62479-72-5 India. Retrieved from [Link]

- CN106631885A - 4-formaldoxime benzoate derivative preparation method. (n.d.). Google Patents.

-

ResearchGate. (n.d.). Reaction of hydroxylamine with formaldehyde and hydrogen sulfide. Retrieved from [Link]

-

Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis and their DPPH scavenging activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride and Acetoxime. Retrieved from [Link]

-

UC Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from [Link]

Sources

- 1. Formaldoxime Reagent for Research Applications [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Formaldoxime - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Write chemical equation for rxn between formaldehyde and hydroxyl amine u.. [askfilo.com]

- 6. FORMOXIME | 75-17-2 [chemicalbook.com]

- 7. Formaldoxime hydrochloride, 97% | 62479-72-5 | www.ottokemi.com [ottokemi.com]

- 8. Formaldoxime hydrochloride, 97% 62479-72-5 India [ottokemi.com]

- 9. ehs.berkeley.edu [ehs.berkeley.edu]

- 10. media.laballey.com [media.laballey.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. benchchem.com [benchchem.com]

chemical properties and structure of Formaldoxime hydrochloride

An In-Depth Technical Guide to Formaldoxime Hydrochloride: Properties, Synthesis, and Key Applications

Abstract

Formaldoxime (H₂C=NOH), the simplest aldoxime, is a versatile and reactive organic compound with significant utility in both analytical chemistry and synthetic methodologies. Due to the inherent instability and tendency of the free base to polymerize, it is most commonly prepared, stored, and utilized as its more stable crystalline salt, Formaldoxime hydrochloride ([H₂C=N(H)OH]⁺Cl⁻). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and stability of Formaldoxime hydrochloride. We will delve into its principal applications, offering field-proven, step-by-step protocols for its use as a chromogenic reagent in the spectrophotometric determination of manganese and exploring its role as a valuable intermediate in organic synthesis. This document is intended as a critical resource for researchers, analytical scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Physicochemical Properties and Molecular Structure

Formaldoxime hydrochloride, systematically named N-hydroxymethaniminium chloride, is a water-soluble, crystalline solid.[1][2] Its stability in this salt form contrasts sharply with the free oxime, a colorless liquid that readily polymerizes into a cyclic trimer.[3][4][5] The hydrochloride salt serves as a reliable and practical source of monomeric formaldoxime for aqueous reactions.

Core Properties

The essential physicochemical data for Formaldoxime hydrochloride and its corresponding free oxime are summarized in the table below. It is critical to distinguish between the properties of the salt and the free base, as they differ significantly.

| Property | Value | Notes and References |

| IUPAC Name | N-hydroxymethaniminium chloride | For the hydrochloride salt.[6] |

| Synonyms | Formaldehyde oxime hydrochloride, Formoxime HCl | [1][2] |

| CAS Number | 3473-11-8 | For the hydrochloride salt.[2][7] |

| Molecular Formula | CH₄ClNO | [2][6] |

| Molecular Weight | 81.50 g/mol | [1][2] |

| Appearance | White to yellow or orange crystalline powder/solid. | [2][8] |

| Melting Point | Not consistently reported for the monomer salt. | A melting point of 128 °C is cited for CAS 62479-72-5, which corresponds to the trimer hydrochloride.[8] |

| Solubility | Soluble in water and other polar solvents. | [1] The free oxime is highly water-soluble (170 g/L at 20 °C).[3][4] |

| pKa | 11.10 ± 0.10 (Predicted) | For the free oxime (H₂C=NOH).[4][9] |

Molecular Structure

Formaldoxime hydrochloride exists as an ionic salt, comprising the N-hydroxymethaniminium cation and a chloride anion. The positive charge is localized on the protonated nitrogen atom.

Caption: Molecular structure of Formaldoxime hydrochloride.

Synthesis and Preparation

The synthesis of formaldoxime is a straightforward condensation reaction between formaldehyde and hydroxylamine.[4][9] In practice, to generate the more stable hydrochloride salt or an aqueous solution for immediate use, hydroxylamine hydrochloride is used as the starting material. The reaction is typically performed in an aqueous medium at low temperatures to control its exothermicity and minimize side reactions.

Laboratory-Scale Protocol for Aqueous Formaldoxime Solution

This protocol describes the in-situ generation of an aqueous formaldoxime solution from its hydrochloride salt precursor, suitable for applications like the determination of manganese.

Causality: The use of hydroxylamine hydrochloride provides both the hydroxylamine nucleophile and the acid necessary to form the stable protonated oxime. A base (e.g., NaOH or NH₄OH) is then added to neutralize the solution to the optimal pH required for subsequent analytical reactions, effectively generating the free oxime in solution just before its use.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Formaldehyde solution (37% w/w in water)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Distilled or deionized water

-

Ice bath

Procedure:

-

In a suitable flask, dissolve the required amount of hydroxylamine hydrochloride in distilled water.

-

Cool the flask in an ice bath to below 10 °C. This is crucial as the subsequent reaction is exothermic.

-

While maintaining the low temperature and stirring continuously, slowly add the formaldehyde solution to the hydroxylamine hydrochloride solution.

-

After the addition is complete, carefully add a base (e.g., NaOH solution) dropwise to neutralize the hydrochloric acid and adjust the pH to the desired level for the specific application.[9] The resulting solution contains formaldoxime and is typically used immediately.

Caption: Workflow for the synthesis of an aqueous Formaldoxime solution.

Stability and Chemical Reactivity

The key feature governing the chemistry of formaldoxime is the stability of the hydrochloride salt versus the reactivity of the free oxime.

-

Polymerization: In its pure, liquid form, free formaldoxime (H₂C=NOH) is unstable and readily undergoes polymerization to form a cyclic trimer (1,3,5-trihydroxy-1,3,5-triazinane).[3][5] This makes handling the pure compound impractical.

-

Aqueous Stability: Aqueous solutions of formaldoxime are significantly more stable, especially when kept cool and in the dark.[4] The hydrochloride salt is a stable, solid precursor that can be stored for extended periods.[1]

-

Reactivity with Carbonyls: As an oxime, it can participate in exchange reactions with other aldehydes and ketones, although its primary use is not in this capacity.

-

Complexation: The nitrogen and oxygen atoms can act as ligands, forming colored complexes with various metal ions. This property is the basis for its primary analytical application.[3]

Application in Analytical Chemistry: Spectrophotometric Determination of Manganese

The most prominent analytical application of Formaldoxime hydrochloride is in the colorimetric determination of manganese. This method is sensitive, rapid, and applicable to a wide range of water samples, including surface and drinking water.[10]

Principle: In an alkaline medium (pH 9.5-10.5), formaldoxime reacts with manganese (in all its oxidation states after a reduction step) to form a stable, water-soluble, orange-red colored complex.[10][11] The intensity of the color, measured spectrophotometrically at a wavelength maximum of approximately 450 nm, is directly proportional to the manganese concentration.[10][11]

Self-Validating Protocol for Total Manganese in Water

This protocol is designed to be robust and self-validating by incorporating steps to mitigate common interferences, ensuring accurate quantification. The primary interference is from iron, which also forms a colored complex with formaldoxime.[3][11] This is overcome by adding a masking agent, such as EDTA, after the manganese complex has formed.[3][11]

Reagents:

-

Formaldoxime Reagent Solution: Dissolve 40 g of hydroxylamine hydrochloride (NH₂OH·HCl) in ~500 mL of deionized water. Add 20 mL of 37% formaldehyde solution. Dilute to a final volume of 1 L with deionized water. Store in a dark bottle at 4°C. This solution is stable for at least two weeks.[11]

-

Ammonium Hydroxide Buffer: Dilute 100 mL of concentrated (25%) ammonium hydroxide to 1 L with deionized water.[11]

-

EDTA Solution: Dissolve 10 g of disodium EDTA in deionized water and dilute to 1 L.

-

Manganese Standard Stock Solution (e.g., 100 mg/L): Use a commercially available certified standard or prepare by dissolving a known mass of a manganese salt (e.g., MnSO₄·H₂O) in deionized water with a trace amount of acid.

-

Working Standard Solutions: Prepare a series of standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the stock solution.

Experimental Workflow:

-

Sample Preparation: For total manganese, a pre-reduction step may be required to convert all manganese species to Mn(II). Acid digestion can also be employed for samples with high organic content.[10][11] For dissolved manganese, filter the sample through a 0.45 µm filter.

-

Reaction: To a 50 mL volumetric flask, add 25 mL of the sample or standard.

-

Color Development: Add 1 mL of the Formaldoxime Reagent Solution, followed immediately by 2 mL of the Ammonium Hydroxide Buffer. Mix thoroughly. The orange-red color will develop within seconds.

-

Interference Masking: Allow the color to develop for at least 2 minutes. Then, add 1 mL of the EDTA solution to complex and mask any interfering iron.[11]

-

Measurement: Dilute the solution to the 50 mL mark with deionized water and mix. Measure the absorbance at 450 nm against a reagent blank (prepared using 25 mL of deionized water instead of the sample). The color is stable for at least 30 minutes.

-

Calibration and Quantification: Construct a calibration curve by plotting the absorbance of the working standards against their concentrations. The manganese concentration of the unknown sample is determined from its absorbance using the linear regression equation derived from the calibration curve.

Caption: Experimental workflow for spectrophotometric determination of Manganese.

Applications in Organic Synthesis

Beyond its analytical uses, Formaldoxime hydrochloride is a valuable reagent in organic synthesis.

-

Synthesis of Aryl Aldehydes: It is used for the conversion of aryl diazonium salts into the corresponding aryl aldehydes. This reaction provides a method to introduce a formyl group onto an aromatic ring.[3][5] The process involves the reaction of the diazonium salt with formaldoxime, followed by hydrolysis of the resulting oxime intermediate.

-

1,3-Dipolar Cycloadditions: As a nitrone equivalent, formaldoxime can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes. This is a powerful method for constructing five-membered heterocyclic rings, such as isoxazolidines, which are important scaffolds in medicinal chemistry.[4][8]

-

Formation of Oximes: It serves as a reagent for the formation of other oximes, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

Safety and Handling

Formaldoxime hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and causes skin, eye, and respiratory irritation.[6]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Minimize dust generation and avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

References

-

LookChem. (n.d.). Cas 3473-11-8, FORMALDOXIME HYDROCHLORIDE. Retrieved from [Link]

-

Labor. (2020). Manganese(II) Determination. Retrieved from [Link]

-

Ottokemi. (n.d.). Formaldoxime hydrochloride, 97% | 62479-72-5. Retrieved from [Link]

-

AppliTek. (n.d.). EZ2303 Total Manganese & Manganese (II) Analyser. Retrieved from [Link]

-

van Schouwenburg, J. Ch. (1966). The routine determination of manganese with formaldoxime. Netherlands Journal of Agricultural Science, 14(2), 127-132. Retrieved from [Link]

-

Wikipedia. (2023). Formaldoxime. Retrieved from [Link]

-

PubChem. (n.d.). Formaldehyde, oxime, hydrochloride (1:1). Retrieved from [Link]

-

International Organization for Standardization. (1986). ISO 6333:1986 Water quality — Determination of manganese — Formaldoxim spectrometric method. Retrieved from [Link]

-

Standing Committee of Analysts. (1981). The determination of manganese in raw and potable waters by spectrophotometry (formaldoxime method) 1981. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Formaldoxime | 75-17-2 [smolecule.com]

- 4. FORMOXIME | 75-17-2 [chemicalbook.com]

- 5. Formaldoxime - Wikipedia [en.wikipedia.org]

- 6. Formaldehyde, oxime, hydrochloride (1:1) | CH4ClNO | CID 20257314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FORMALDOXIME HYDROCHLORIDE | 3473-11-8 [chemicalbook.com]

- 8. Formaldoxime hydrochloride, 97% | 62479-72-5 | www.ottokemi.com [ottokemi.com]

- 9. Formaldoxime Reagent for Research Applications [benchchem.com]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. pl.hach.com [pl.hach.com]

The Cornerstone of Condensation: An In-depth Technical Guide to the Mechanism of Formaldoxime Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oximes and the Simplicity of Formaldoxime

Oximes, a class of organic compounds characterized by the functional group RR'C=NOH, are pivotal intermediates in synthetic organic chemistry.[1] Their utility ranges from the synthesis of amides via the Beckmann rearrangement and nitriles through dehydration to their role as protecting groups for carbonyl compounds.[2][3] Furthermore, oximes and their derivatives exhibit a wide array of biological activities, making them valuable scaffolds in drug discovery.

Formaldoxime (H₂C=NOH) is the simplest oxime, derived from formaldehyde.[4] Despite its structural simplicity, it serves as a versatile reagent. However, pure formaldoxime is a colorless liquid that readily polymerizes into a cyclic trimer.[4][5] For practical applications, it is typically handled as a more stable aqueous solution or as its hydrochloride salt (CH₂NOH·HCl).[5][6] Understanding the mechanism of its formation is fundamental to controlling its synthesis and leveraging its reactivity in further chemical transformations.

This technical guide provides a comprehensive exploration of the mechanism of formaldoxime formation, with a particular focus on the reaction utilizing formaldoxime hydrochloride's precursors: formaldehyde and hydroxylamine hydrochloride. We will delve into the underlying principles that govern this condensation reaction, provide a detailed experimental protocol, and present key data to support a thorough understanding of this foundational process.

The Core Mechanism: A Tale of Two Steps

The formation of formaldoxime from formaldehyde and hydroxylamine is a classic example of a condensation reaction, proceeding through a two-stage mechanism: nucleophilic addition followed by dehydration.[7] This reaction is typically acid-catalyzed, and the pH of the reaction medium plays a critical role in its rate.[7]

Stage 1: Nucleophilic Addition and the Formation of a Tetrahedral Intermediate

The reaction commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of formaldehyde.[7][8] In the case of using hydroxylamine hydrochloride, the hydroxylamine is protonated. A weak base is often added to liberate the free hydroxylamine, which is the active nucleophile.

The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbonyl carbon of formaldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[7] This step is followed by proton transfers to neutralize the nitrogen and prepare the hydroxyl group for elimination.[7]

Stage 2: Acid-Catalyzed Dehydration - The Birth of the Oxime

The carbinolamine intermediate is inherently unstable and readily undergoes dehydration to yield the final oxime product.[7] The presence of an acid catalyst is crucial in this step. The acid protonates the hydroxyl group on the original carbonyl carbon, converting it into a good leaving group (water).[2][7] Subsequently, the lone pair of electrons on the adjacent nitrogen atom pushes down to form a double bond with the carbon, expelling the water molecule. A final deprotonation step regenerates the acid catalyst and yields the neutral formaldoxime.[7]

The overall mechanism can be visualized as follows:

Caption: Mechanism of Formaldoxime Formation

The Critical Role of pH in Oxime Formation

The rate of oxime formation is highly dependent on the pH of the reaction medium.[7] The reaction requires a delicate balance. In strongly acidic conditions, the hydroxylamine nucleophile is excessively protonated, reducing its nucleophilicity and slowing down the initial addition step. Conversely, in strongly basic conditions, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. Therefore, the reaction is typically carried out in a weakly acidic medium (pH 4-6) to ensure both a sufficient concentration of the free hydroxylamine nucleophile and effective acid catalysis for the dehydration step.[8][9]

Experimental Protocol: Synthesis of an Aqueous Formaldoxime Solution

This protocol outlines a standard laboratory procedure for the synthesis of an aqueous solution of formaldoxime from formaldehyde and hydroxylamine hydrochloride.[5] This in-situ generation is a common strategy to circumvent the isolation of the unstable pure monomer.[9]

Materials:

-

Formaldehyde solution (37% in water)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)[10]

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beaker

-

pH indicator paper or pH meter

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of distilled water. The concentration can be adjusted based on the desired final concentration of the formaldoxime solution.

-

Cooling: Place the flask in an ice bath to maintain a low temperature during the reaction. This helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of Formaldehyde: While stirring, slowly add the formaldehyde solution to the cooled hydroxylamine hydrochloride solution.

-

Neutralization: In a separate beaker, prepare a solution of sodium hydroxide in water. Carefully add the sodium hydroxide solution dropwise to the reaction mixture. Monitor the pH of the solution using pH paper or a pH meter, adjusting to a weakly acidic range (pH 4-6). This step neutralizes the hydrochloric acid and liberates the free hydroxylamine for the reaction.

-

Reaction Completion: The resulting solution contains formaldoxime. For many applications, this aqueous solution can be used directly.

Self-Validation and In-Process Controls:

-

Temperature Monitoring: Throughout the addition of formaldehyde and sodium hydroxide, the temperature should be closely monitored and maintained at a low level to prevent the polymerization of formaldoxime.

-

pH Control: Precise control of the pH is critical for optimal reaction kinetics. Regular monitoring and adjustment are necessary.

-

Visual Observation: The formation of a clear solution indicates the successful generation of formaldoxime in the aqueous medium. The appearance of cloudiness or precipitate may suggest polymerization.[9]

Spectroscopic Characterization of Formaldoxime

The synthesized formaldoxime can be characterized using various spectroscopic techniques to confirm its structure.

| Spectroscopic Technique | Key Observations for Formaldoxime |

| ¹H NMR | In CDCl₃, characteristic doublets for the two H-C=N protons can be observed around 6.48 and 7.05 ppm. A broad singlet for the N-OH proton is also expected.[11] |

| ¹³C NMR | A signal for the C=N carbon is typically observed around 138.8 ppm in CDCl₃.[11] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the O-H stretch (~3600 cm⁻¹), C=N stretch (~1665 cm⁻¹), and N-O stretch (~945 cm⁻¹).[1][3] |

| UV-Vis Spectroscopy | Absorption bands arising from n → π* and π → π* electronic transitions associated with the C=N chromophore are expected.[11] |

Applications in Research and Development

Formaldoxime's utility extends to various areas of chemical research and drug development:

-

Organic Synthesis: It is a key reagent for converting aryl diazonium salts to aryl aldehydes.[5][6]

-

Analytical Chemistry: Formaldoxime serves as a ligand for the detection of various metal ions, such as manganese and iron.[6][12] Its reaction with formaldehyde is also the basis for some analytical methods for formaldehyde detection.[13]

-

Derivatization Reagent: It can be used to derivatize carbonyl compounds to enhance their stability and volatility for analytical purposes, although it is less common than reagents like 2,4-dinitrophenylhydrazine (DNPH).[8]

Conclusion

The formation of formaldoxime from formaldehyde and hydroxylamine hydrochloride is a fundamentally important reaction in organic chemistry. A thorough understanding of its two-step mechanism, the critical influence of pH, and appropriate handling procedures are essential for its successful synthesis and application. This guide provides the necessary technical insights for researchers, scientists, and drug development professionals to effectively utilize this simple yet versatile oxime in their work. By mastering the principles outlined herein, the scientific community can continue to unlock the full potential of formaldoxime and its derivatives in a wide range of chemical and pharmaceutical applications.

References

-

Spectroscopic data of formaldoxime including NMR, IR, and UV-Vis. - Benchchem. 11

-

Formaldoxime Reagent for Research Applications - Benchchem. 5

-

An In-depth Technical Guide to the Mechanism of Oxime Formation from Aldehydes - Benchchem. 7

-

Oximes - BYJU'S.

-

Beckmann Rearrangement - Master Organic Chemistry.

-

Application Notes and Protocols for the Derivatization of Carbonyl Compounds Using Formaldoxime - Benchchem. 8

-

Oxime - Wikipedia.

-

Millimeter- and submillimeter-wave spectrum of trans-formaldoxime (CH2NOH) | Astronomy & Astrophysics (A&A).

-

Fourier transform infrared spectra of formaldoxime: The nu(7), nu(9), nu(11), nu(12), and 2 nu(12) bands.

-

Buy Formaldoxime | 75-17-2 - Smolecule.

-

Formaldoxime - Wikipedia.

-

Technical Support Center: Formaldoxime Stabilization - Benchchem. 9

-

Oxime formation - ChemTube3D.

-

Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora.

-

FORMALDOXIME HYDROCHLORIDE 3473-11-8, CH4ClNO, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem.

-

Green Approach for Synthesis of Oximes by Using Natural Acids.

-

Formaldoxime hydrochloride, 97% | 62479-72-5 | .

-

US4680394A - Method of preparing formaldoxime trimer - Google Patents.

-

Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I - Royal Academy.

-

Development of novel detection reagent for simple and sensitive determination of trace amounts of formaldehyde and its application to flow injection spectrophotometric analysis - ResearchGate.

-

An automatic, modified formaldoxime method for determining low concentrations of manganese in water containing iron - Analyst (RSC Publishing).

-

CN101698659A - Synthesis method of 2-pyridine formaldoxime - Google Patents.

-

3 - Organic Syntheses Procedure.

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. Formaldoxime - Wikipedia [en.wikipedia.org]

- 5. Formaldoxime Reagent for Research Applications [benchchem.com]

- 6. Buy Formaldoxime | 75-17-2 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. An automatic, modified formaldoxime method for determining low concentrations of manganese in water containing iron - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Formaldoxime hydrochloride reaction with aryl diazonium salts mechanism

An In-Depth Technical Guide to the Reaction of Formaldoxime Hydrochloride with Aryl Diazonium Salts

Introduction: Unraveling a Niche Transformation

The reaction between aryl diazonium salts and formaldoxime hydrochloride represents a fascinating, albeit less-documented, intersection of classical organic reactivity. Aryl diazonium salts are renowned as versatile intermediates, primarily serving as potent electrophiles in azo coupling reactions or as precursors to aryl radicals under appropriate conditions. Formaldoxime, the simplest of the oximes, possesses a nucleophilic nitrogen atom and a C=N double bond susceptible to addition reactions. The hydrochloride salt ensures its stability and solubility in aqueous media.

This guide provides a deep dive into the plausible mechanistic pathways governing this reaction. As a Senior Application Scientist, my objective is to move beyond a simple description and explore the underlying principles that dictate the reaction's outcome. We will dissect the most probable mechanisms—a radical-mediated pathway and an electrophilic azo coupling—and propose a self-validating experimental framework to discern the dominant pathway.

Plausible Mechanistic Pathways

Given the dual reactivity of aryl diazonium salts, two primary mechanistic routes are considered the most viable for their reaction with formaldoxime. The specific reaction conditions, such as solvent, temperature, pH, and the presence of metal catalysts, will likely determine which pathway prevails.

Mechanism 1: The Aryl Radical Addition Pathway

Aryl diazonium salts can undergo homolytic cleavage to release dinitrogen gas and form a highly reactive aryl radical (Ar•). This process can be initiated thermally, photochemically, or through redox catalysis. Once formed, this radical can add across the π-system of the formaldoxime C=N double bond.

The key steps are:

-

Initiation: Formation of the Aryl Radical. The aryl diazonium salt decomposes, often facilitated by a one-electron reductant (like Cu(I) in a Sandmeyer-type reaction) or thermal induction, to yield the aryl radical, nitrogen gas, and a salt.

-

Propagation: Radical Addition. The electrophilic aryl radical attacks the electron-rich C=N double bond of formaldoxime. The addition likely occurs at the carbon atom, which would generate a more stable nitrogen-centered radical.

-

Termination/Product Formation. The resulting aminyl radical intermediate is highly reactive and can be stabilized through several pathways, most commonly via hydrogen atom abstraction from the solvent or another molecule, to yield the final arylated oxime product.

Caption: Proposed mechanism for the radical addition of an aryl radical to formaldoxime.

Mechanism 2: The Electrophilic Azo Coupling Pathway

Alternatively, the aryl diazonium cation can act as a potent electrophile, particularly under neutral to slightly acidic conditions which favor the diazonium form while ensuring the oxime nitrogen is sufficiently nucleophilic. This pathway is analogous to the classic formation of azo dyes.

The key steps are:

-

Electrophilic Attack. The terminal nitrogen of the aryl diazonium cation is attacked by the nucleophilic nitrogen atom of formaldoxime. This is the rate-determining step.

-

Deprotonation. A base (which could be water or another solvent molecule) removes the proton from the formaldoxime nitrogen, neutralizing the charge and forming a linear triazene-like intermediate (an N-nitroso-N-aryl-aminomethanal oxime).

-

Rearrangement/Decomposition. Such triazene-oxime adducts can be unstable. They may exist in equilibrium or undergo further reactions, such as tautomerization or fragmentation, depending on the conditions.

Caption: Proposed mechanism for the electrophilic azo coupling of an aryl diazonium salt with formaldoxime.

Experimental Design for Mechanistic Elucidation

To distinguish between these two plausible pathways, a carefully designed set of experiments is required. The protocol must be a self-validating system where the results from one experiment inform the next and collectively point towards a single mechanism.

Core Experimental Protocol

-

Preparation of Aryl Diazonium Salt:

-

Dissolve aniline (1.0 eq) in 2.5 M HCl at 0-5 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir for 15-20 minutes. The resulting solution of the aryl diazonium salt is used immediately.

-

-

Reaction with Formaldoxime Hydrochloride:

-

In a separate flask, dissolve formaldoxime hydrochloride (1.2 eq) in a buffered aqueous solution at 0-5 °C.

-

Slowly add the freshly prepared aryl diazonium salt solution to the formaldoxime solution.

-

Allow the reaction to stir at 0-5 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data-Driven Mechanistic Investigation

The following table outlines specific experimental conditions designed to favor one mechanism over the other, and the expected outcomes.

| Experiment ID | Variable Parameter | Rationale | Expected Outcome for Radical Pathway | Expected Outcome for Azo Coupling |

| EXP-01 | Baseline: pH 5-6 buffer (e.g., acetate buffer) | Establishes baseline reactivity under conditions where the diazonium salt is relatively stable but some radical decomposition can occur. | Formation of Ar-CH₂-NHOH. Potential for side products from radical dimerization (e.g., biphenyl Ar-Ar). | Formation of the azo-adduct Ar-N=N-N(OH)=CH₂. Color formation is likely. |

| EXP-02 | Radical Initiator: Add TEMPO (a radical scavenger) (0.1 eq) | TEMPO will trap any aryl radicals formed, inhibiting the radical pathway. | Significant or complete inhibition of the reaction. Detection of the Ar-TEMPO adduct by MS. | No significant effect on the reaction rate or product distribution. |

| EXP-03 | Redox Catalyst: Add CuCl (0.1 eq) | Cu(I) is a classic catalyst for the decomposition of diazonium salts into aryl radicals (Sandmeyer reaction). | A significant increase in the rate of reaction and yield of the arylated oxime product (Ar-CH₂-NHOH). Vigorous N₂ evolution. | No significant effect, or potential for complex side reactions if Cu(I) interacts with the azo adduct. |

| EXP-04 | pH Control: Run reaction at pH 8-9 (e.g., borate buffer) | Higher pH deprotonates the oxime, increasing its nucleophilicity and favoring the azo coupling mechanism. However, it also converts the diazonium salt to the less reactive diazotate anion. | Reaction is likely inhibited as the concentration of the diazonium cation decreases. | A complex result: enhanced nucleophilicity of the oxime is countered by reduced electrophilicity of the diazonium species. The reaction rate may decrease, but any product formed should be the azo-adduct. |

| EXP-05 | Solvent: Use a non-polar solvent like benzene with a phase-transfer catalyst | Favors radical mechanisms (Gomberg-Bachmann type reaction) and disfavors the ionic azo coupling mechanism. | Formation of the arylated oxime product. Biphenyl (Ar-Ar) is a very likely and significant byproduct. | Reaction is significantly inhibited or does not proceed. |

Conclusion and Future Directions

The reaction between formaldoxime hydrochloride and aryl diazonium salts is a nuanced transformation with at least two chemically plausible and competing mechanistic pathways. The evidence from analogous reactions in the literature suggests that without a specific catalyst to promote radical formation (like Cu(I)), the electrophilic azo coupling pathway may be favored under standard aqueous conditions. However, the inherent instability of diazonium salts means that a background radical process can rarely be excluded entirely.

The experimental framework outlined above provides a robust and self-validating approach to elucidate the dominant mechanism. By systematically altering conditions to favor or inhibit each pathway and carefully analyzing the resulting product distribution and reaction kinetics, researchers can definitively characterize this reaction. Further investigation using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could provide direct evidence for the presence of radical intermediates, offering unequivocal support for the radical pathway if it is indeed operative.

References

-

The Sandmeyer Reaction: A Practical and Green Protocol for the Synthesis of Aryl Halides. ChemistryEurope. [Link]

-

Aryl Radicals: From Fundamentals to Applications in Synthesis. Accounts of Chemical Research. [Link]

-

Marine Natural Products as an Inspiration for the Development of New Anticancer Agents. MDPI. [Link]

-

Azo Compounds and Dyes. LibreTexts Chemistry. [Link]

-

The reaction of diazonium salts with amines and other nucleophiles. Journal of the Brazilian Chemical Society. [Link]

-

TEMPO: A Versatile and Sustainable Reagent for Oxidation and Radical Chemistry. Royal Society of Chemistry. [Link]

stability and polymerization of Formaldoxime hydrochloride

An In-depth Technical Guide to the Stability and Polymerization of Formaldoxime Hydrochloride

Abstract

Formaldoxime, the simplest oxime, is a versatile reagent in organic synthesis and analytical chemistry. However, its monomeric form is inherently unstable, readily undergoing polymerization. This guide provides a comprehensive technical overview of the stability and polymerization of formaldoxime, with a focus on its more stable hydrochloride salt. We will delve into the equilibrium between the monomer and its cyclic trimer, explore the critical factors influencing its stability in both solid and aqueous states, and detail the primary degradation pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and robust analytical methodologies to ensure the reliable and effective use of this compound.

Introduction: The Challenge of Formaldoxime's Reactivity

Formaldoxime (N-Hydroxymethanimine) is a valuable organic compound with the formula H₂C=N-OH.[1][2] While it serves as a key reagent, particularly in converting aryl diazonium salts to aryl aldehydes, its utility is hampered by a significant challenge: the pure, colorless liquid is prone to spontaneous polymerization into a cyclic trimer, a white solid.[2][3][4] To mitigate this instability, formaldoxime is almost exclusively handled and stored as its hydrochloride salt (CAS 3473-11-8) or as a freshly prepared aqueous solution.[1][4]

Understanding the delicate balance between the monomeric and polymeric forms, and the factors that can degrade the molecule, is paramount for achieving reproducible and reliable results in research and development. This guide provides the foundational knowledge and practical protocols to master the handling and application of formaldoxime hydrochloride.

Physicochemical Properties and Structural Forms

Formaldoxime hydrochloride is typically a white to yellow crystalline solid.[5] Its stability is a direct consequence of its structure and the equilibrium it participates in.

The Monomer-Trimer Equilibrium

The core of formaldoxime's chemistry lies in the equilibrium between the reactive monomer and the more stable cyclic trimer (1,3,5-trihydroxy-1,3,5-triazinane).[6][7] Pure liquid formaldoxime readily trimerizes, but in aqueous solutions, this equilibrium is influenced by concentration and pH.[3][6] Dilute solutions favor the monomer, while higher concentrations (above 15-20 wt%) promote the formation of the trimer.[6] The hydrochloride salt itself is often a hydrochloride of the trimer, which can depolymerize back to the monomer upon neutralization.[7]

Caption: Monomer-Trimer Equilibrium of Formaldoxime.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 3473-11-8 | [8][9] |

| Molecular Formula | CH₄ClNO | [8] |

| Molecular Weight | 81.50 g/mol | [5][8] |

| Appearance | White to yellow crystalline solid | [5] |

| Solubility | Soluble in water and other polar solvents | [5] |

| InChIKey | ZNGCJNWNSDXSQQ-UHFFFAOYSA-N | [9] |

Stability Profile of Formaldoxime Hydrochloride

The stability of formaldoxime hydrochloride is contingent on its physical state (solid vs. solution) and the environmental conditions to which it is exposed.

Solid-State Stability

As a crystalline solid, formaldoxime hydrochloride exhibits good long-term stability.[3] However, its integrity can be compromised by two primary factors:

-

Humidity: The salt is hygroscopic and must be protected from moisture.[3][10] Absorption of water can lead to deliquescence and initiate hydrolytic degradation.

-

Temperature: While generally stable at ambient temperatures, it should be stored in a cool, dry place.[11][12] High temperatures can accelerate any potential solid-state decomposition.

Storage Recommendation: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents.[11][12]

Aqueous Solution Stability

While solutions are necessary for most applications, they are more susceptible to degradation. The stability is influenced by a multifactorial interplay of conditions.[13]

-

pH: The molecule is most stable in neutral to slightly acidic solutions. Extreme pH, both acidic and basic, can catalyze hydrolysis.[13][14]

-

Concentration: Higher concentrations are more prone to polymerization and precipitation of the trimer.[6][13] Dilute solutions are generally more stable.[3]

-

Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis and polymerization.[13] For maximum shelf-life, aqueous solutions should be refrigerated (2-8°C).[13]

-

Light: Exposure to light, especially UV light, can induce photodegradation.[13][15] Solutions should always be stored in amber glass bottles or protected from light.[13]

-

Oxidizing Agents: The oxime functional group is susceptible to oxidation.[13] Contact with oxidizing agents must be avoided.

Degradation Pathways: A Mechanistic View

Understanding the potential degradation pathways is the first step in preventing them. Forced degradation studies are a critical tool for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[16]

Caption: Primary Degradation Pathways of Formaldoxime.

Hydrolytic Degradation

Hydrolysis, the cleavage of a chemical bond by water, is a primary degradation route for formaldoxime.[17] This reaction is catalyzed by both acid and base.[14][18] The C=N double bond is susceptible to nucleophilic attack by water, which is accelerated by protonation of the nitrogen atom under acidic conditions.[14] This ultimately leads to the formation of formaldehyde and hydroxylamine.

Oxidative Degradation

The oxime functional group can be degraded by oxidizing agents.[13] Studies involving agents like hydrogen peroxide (H₂O₂) are essential to understand this susceptibility and ensure that formulations are free from oxidative contaminants.[13]

Photodegradation

Molecules that absorb light at wavelengths present in sunlight (approximately 320 nm and higher) are at risk of photodegradation.[15] ICH Q1B guidelines recommend exposing the drug substance and product to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy to assess photostability.[15][19]

Experimental Protocols for Stability Assessment

A self-validating system of protocols is essential for trustworthy stability data. The following workflows provide a robust framework for assessing formaldoxime hydrochloride.

Protocol 1: Preparation of a Standardized Aqueous Solution

Causality: This protocol is designed to prepare a fresh, standardized solution from the more stable hydrochloride salt, minimizing the presence of pre-existing degradants or polymers.

-

Materials: Formaldoxime hydrochloride, high-purity (Type I) water, volumetric flasks, analytical balance, amber glass storage bottle.

-

Procedure:

-

Accurately weigh the required amount of formaldoxime hydrochloride solid.

-

Quantitatively transfer the solid to a Class A volumetric flask of the desired volume.

-

Add approximately 70-80% of the final volume of Type I water and sonicate or swirl gently to dissolve the solid completely.

-

Allow the solution to equilibrate to room temperature.

-

Dilute to the final volume with Type I water, cap, and mix thoroughly by inversion.

-

Transfer the solution to a clean, labeled amber glass bottle for storage.[13]

-

Store the bottle at 2-8°C, protected from light.[13]

-

Protocol 2: Forced Degradation Study

Causality: This study intentionally stresses the molecule to identify potential degradation products and degradation pathways, which is crucial for developing a stability-indicating analytical method.[16]

-

Stock Solution: Prepare a 1 mg/mL aqueous solution of formaldoxime hydrochloride as described in Protocol 1.

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each condition.[13]

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat one set at 60°C and keep another at room temperature.[1]

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep one set at room temperature. Note: Base hydrolysis is often rapid.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature.[13]

-

Thermal Degradation: Heat a vial of the stock solution at 60°C.[1][13]

-

Photolytic Degradation: Expose a solution in a clear glass vial to a calibrated light source as per ICH Q1B guidelines.[1][15] Prepare a "dark control" by wrapping an identical vial in aluminum foil.

-

-

Time Points: Analyze samples at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours), depending on the observed rate of degradation.[1]

-

Sample Analysis: Before analysis by HPLC, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.[13] Analyze all stressed samples against a non-degraded control (T=0).

Protocol 3: Stability-Indicating HPLC Method

Causality: A stability-indicating method is one that can accurately quantify the decrease in the active ingredient's concentration due to degradation, and separate it from all potential degradation products, impurities, and excipients.[20] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[20][21]

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of formaldoxime.

-

Injection Volume: 10-20 µL.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. The analysis of samples from the forced degradation study (Protocol 2) is used to prove that all degradation products are resolved from the parent peak.

Caption: Workflow for a Comprehensive Stability Study.

Conclusion and Recommendations

Formaldoxime hydrochloride offers a significant stability advantage over its pure monomeric form, yet it is not impervious to degradation. For scientists and researchers, the key to its successful application lies in a thorough understanding of its chemical behavior.

Key Takeaways:

-

Prioritize the Hydrochloride Salt: For storage and handling, the solid hydrochloride salt is the form of choice due to its superior stability and resistance to polymerization.[3][5]

-

Handle with Care: Always store the solid in a cool, dry environment, tightly sealed to protect from hygroscopicity.[3][11]

-

Prepare Solutions Freshly: For critical applications, prepare aqueous solutions fresh from the solid salt.[1] If storing solutions, use refrigeration (2-8°C) and amber vials to protect from heat and light.[13]

-

Be Mindful of Incompatibilities: Avoid contact with strong bases, acids, and oxidizing agents.[12][13]

-

Validate Your Methods: Employ a validated, stability-indicating HPLC method to ensure accurate quantification and to monitor for the emergence of degradation products over time.[20]

By adhering to these principles and employing the robust protocols outlined in this guide, researchers can mitigate the inherent instability of formaldoxime, ensuring the integrity of their experiments and the reliability of their results.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Formaldoxime hydrochloride, 99% (titr.).

- BenchChem. (n.d.). Formaldoxime Reagent for Research Applications.

- BenchChem. (n.d.). Technical Support Center: Formaldoxime Stabilization.

- Kanto Chemical Co., Inc. (2012). Formaldoxime solution Safety Data Sheet.

- BenchChem. (n.d.). Technical Support Center: Improving the Stability of Formaldoxime Solutions for Laboratory Use.

- CymitQuimica. (2022). Safety Data Sheet - Formaldoxime HCl.

- Smolecule. (n.d.). Buy Formaldoxime | 75-17-2.

-

Wikipedia. (n.d.). Formaldoxime. Retrieved from [Link]

- Fisher Scientific. (2024). Safety Data Sheet - Formaldoxime trimer hydrochloride.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - Formaldoxime trimer hydrochloride.

- LookChem. (n.d.). Cas 3473-11-8, FORMALDOXIME HYDROCHLORIDE.

- Google Patents. (1987). US4680394A - Method of preparing formaldoxime trimer.

- Jensen, K. G., & Jensen, R. B. (1971). Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. Royal Academy.

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

-

Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

PubChem. (n.d.). Formaldehyde, oxime, hydrochloride (1:1). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Formaldehyde, oxime, hydrochloride (1:1). Retrieved from [Link]

- Caron Scientific. (n.d.). Finding Peaceable Photostability.

-

CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

- Fagron. (2023). Active Ingredient Summary Table Thermal Stability.

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

Clinical Gate. (2015). Chemical stability in dosage forms. Retrieved from [Link]

-

The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

- The University of Edinburgh. (n.d.). Storage of Incompatible Chemicals.

Sources

- 1. Formaldoxime Reagent for Research Applications [benchchem.com]

- 2. Formaldoxime - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Buy Formaldoxime | 75-17-2 [smolecule.com]

- 5. lookchem.com [lookchem.com]

- 6. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]

- 7. publ.royalacademy.dk [publ.royalacademy.dk]

- 8. Formaldehyde, oxime, hydrochloride (1:1) | CH4ClNO | CID 20257314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. benchchem.com [benchchem.com]

- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. q1scientific.com [q1scientific.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 18. scispace.com [scispace.com]

- 19. database.ich.org [database.ich.org]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Formaldoxime hydrochloride trimer structure and formation

An In-Depth Technical Guide to the Structure and Formation of Formaldoxime Hydrochloride Trimer

Introduction

Formaldoxime (H₂C=NOH), the simplest oxime derived from formaldehyde, is a versatile C1 building block in organic synthesis.[1][2] Despite its utility, the pure monomeric form is a colorless liquid that exhibits a strong tendency to polymerize, complicating its storage and handling.[1][3] This inherent instability is overcome by its conversion into a stable, crystalline cyclic trimer, specifically as its hydrochloride salt.[2][4] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of the formaldoxime hydrochloride trimer. We will dissect its molecular structure, the dynamics of its formation, validated synthesis protocols, and the analytical techniques essential for its characterization.

Part 1: The Monomer-Trimer Equilibrium

In aqueous solutions, formaldoxime exists in a dynamic equilibrium with its cyclic trimer, 1,3,5-trihydroxyhexahydro-1,3,5-triazine.[4][5] This equilibrium is not static and is highly sensitive to the surrounding chemical environment. The monomeric form, N-Hydroxymethanimine, is favored in dilute solutions, while the trimeric form predominates as the concentration increases.[5]

Several critical factors govern the position of this equilibrium:

-

Concentration: The transition from monomer to trimer is significantly concentration-dependent. Trimerization begins to occur when the formaldoxime monomer concentration reaches 15-20% by weight in an aqueous solution.[5]

-

Temperature: The formation of the trimer is an exothermic process, and thus, lower temperatures favor the trimeric state.[5] This principle is exploited in synthetic procedures where cooling is used to crystallize the trimer from the solution.

-

pH: The pH of the solution plays a pivotal role. Higher pH levels (more basic conditions) shift the equilibrium back towards the monomeric form, while acidic conditions, such as in the hydrochloride salt, stabilize the trimer.[4][5]

Caption: Monomer-Trimer equilibrium of formaldoxime.

Part 2: Structural Elucidation of the Trimer

The product commercially sold and synthetically used as "formaldoxime hydrochloride" is the hydrochloride salt of the cyclic trimer.[4] Its systematic IUPAC name is 1,3,5-triazinane-1,3,5-triol hydrochloride.[6] Early investigations had to distinguish this stable cyclic entity from an insoluble, linear poly(formaldoxime).[4] Spectroscopic evidence, particularly from ¹H NMR, was crucial in confirming the hexahydro-1,3,5-triazine ring structure for the hydrochloride salt and its derivatives.[4] Upon neutralization, the free trimer base is unstable and rapidly converts to the insoluble polymer, highlighting the critical role of the hydrochloride salt in maintaining the cyclic structure.[4]

Caption: Structure of 1,3,5-trihydroxyhexahydro-1,3,5-triazine hydrochloride.

Table 1: Physicochemical Properties of Formaldoxime Hydrochloride Trimer

| Property | Value | Reference(s) |

| CAS Number | 6286-29-9 | [6][7] |

| Molecular Formula | C₃H₁₀ClN₃O₃ | [7][8] |

| Molecular Weight | 171.58 g/mol | [7][8] |

| Appearance | White to cream crystalline solid | [6] |

| Melting Point | 127-129 °C | [8] |

| Canonical SMILES | C1N(CN(CN1O)O)O.Cl | [7] |

| InChI Key | VRHJXINSVWQXEB-UHFFFAOYSA-N | [6] |

| Storage | Hygroscopic, store at ambient temperatures | [7] |

Part 3: Synthesis and Purification Protocols

The synthesis of formaldoxime hydrochloride trimer relies on the initial formation of the monomer from formaldehyde and a hydroxylamine salt, followed by controlled trimerization.[2] While traditional methods involve prolonged cooling to induce precipitation, these often result in fine precipitates that are difficult to filter and can be contaminated with inorganic salts.[5] An improved, more efficient process circumvents these issues by separating the monomer before trimerization.[5]

Experimental Protocol: Synthesis via Steam Stripping and Separate Trimerization

This method, adapted from patented improvements, provides a high-yield, salt-free product.[5] The causality behind this protocol is the separation of the volatile formaldoxime monomer from the non-volatile salts in the reaction mixture, allowing for clean precipitation of the trimer in a separate step.

Step 1: Oximation Reaction (Monomer Formation)

-

Charge a reactor equipped with a stirrer, thermometer, and addition funnels with water.

-

Add paraformaldehyde to the water.

-

Slowly add a stoichiometric excess (e.g., ~5%) of dihydroxylamine sulfate (DHS) to the slurry.

-

Neutralize the mixture by bubbling ammonia gas through it, keeping the temperature controlled. The ammonia should be slightly substoichiometric relative to the DHS to avoid excess free ammonia.[5] This forms the formaldoxime monomer in an aqueous solution of ammonium sulfate.

Step 2: Monomer Isolation via Steam Stripping

-

Heat the reaction mixture to boiling.

-

Introduce steam into the reactor to begin steam stripping. The formaldoxime monomer is volatile and will co-distill with the water.

-

Collect the distillate, which is now a purified aqueous solution of formaldoxime monomer, free from inorganic salts.

Step 3: Trimerization and Product Recovery

-

Cool the collected condensate to between 0-5 °C in an ice bath.[5] As the solution cools and the concentration of the monomer remains high, the equilibrium shifts, inducing the precipitation of the formaldoxime trimer.

-

Allow the precipitation to complete over several hours at low temperature.

-

Recover the white crystalline product by filtration.

-

Wash the filter cake with a small amount of cold methanol to displace water and then suck dry.[5]

-

Further dry the product under vacuum to obtain the final formaldoxime hydrochloride trimer.

This self-validating system ensures purity because the key separation step (steam stripping) physically removes the product from potential salt contaminants before the final crystallization step.

Caption: Workflow for the synthesis of pure formaldoxime hydrochloride trimer.

Part 4: Analytical Characterization

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized formaldoxime hydrochloride trimer.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for demonstrating the monomer-trimer equilibrium in solution (e.g., D₂O).[4] In the trimeric form, the methylene protons of the hexahydrotriazine ring will show characteristic signals distinct from the signals of the monomeric formaldoxime.[4]

-

Infrared (IR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups (O-H, N-H, C-N, N-O) and provide a fingerprint to distinguish the trimer from the monomer and the linear polymer.[4]

-

Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio, confirming the molecular weight of the protonated trimer.[9]

-

Assay by Titration: The purity of the hydrochloride salt can be quantitatively determined by titration of the chloride content.[6]

Part 5: Applications in Research and Development

The primary utility of formaldoxime hydrochloride trimer is as a stable, solid source of formaldoxime monomer.[3] Its crystalline nature and stability at ambient temperature make it an excellent reagent, avoiding the difficulties of handling the volatile and unstable liquid monomer. In synthetic workflows, the trimer can be depolymerized in situ under appropriate pH conditions to release the monomer for reaction. A key application is in the synthesis of heterocyclic compounds, such as isoxazolidines.[13][14]

Conclusion

Formaldoxime hydrochloride trimer represents a chemically elegant solution to the inherent instability of its monomeric counterpart. Its structure is a cyclic 1,3,5-trihydroxyhexahydro-1,3,5-triazine ring, stabilized by protonation as a hydrochloride salt. The formation of this trimer is governed by a dynamic, condition-dependent equilibrium with the monomer. By understanding the principles behind this equilibrium, researchers can employ robust synthesis and purification protocols, such as the steam stripping method, to produce a high-purity reagent. Properly characterized, the trimer serves as a reliable and convenient source of formaldoxime, facilitating its use in advanced organic synthesis and the development of novel chemical entities.

References

- Ku, A. Y., & Oppenlaender, K. T. (1987). Method of preparing formaldoxime trimer. U.S. Patent No. 4,680,394.

-

SLS Ireland. (n.d.). Formaldoxime trimer hydrochlor | 238481-10G | SIGMA-ALDRICH. Retrieved from [Link]

-

Wikipedia. (2023). Formaldoxime. Retrieved from [Link]

-

Jensen, K. A., & Holm, A. (1978). Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. Matematisk-fysiske Meddelelser. Det Kongelige Danske Videnskabernes Selskab. [Link]

-

PubChem. (n.d.). Formaldehyde oxime trimer. CID 542146. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]

-

Sharma, S., Singh, G., & Sharma, R. (2018). Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. Bioanalysis, 10(24), 2035–2051. [Link]

-

Raugei, S., et al. (2009). Structures From Powders: Bupropion Hydrochloride. Journal of Pharmaceutical Sciences, 98(9), 3245-3254. [Link]

-

Request PDF. (n.d.). Crystal Structure of Guanfacine Hydrochloride. ResearchGate. Retrieved from [Link]

Sources

- 1. Formaldoxime - Wikipedia [en.wikipedia.org]

- 2. Buy Formaldoxime | 75-17-2 [smolecule.com]

- 3. Formaldoxime Reagent for Research Applications [benchchem.com]

- 4. publ.royalacademy.dk [publ.royalacademy.dk]

- 5. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]

- 6. B25063.09 [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structures from powders: bupropion hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. Formaldoxime trimer 62479-72-5 [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride: Synthesis, Applications, and Safety

A Note on Chemical Identification: This guide focuses on the chemical compound 3-(Trifluoromethyl)benzoyl chloride , which is registered under CAS Number 2251-65-2 . The CAS number 3473-11-8 provided in the topic query does not correspond to this molecule and appears to be an erroneous identifier. The information herein pertains exclusively to CAS 2251-65-2, a critical reagent in modern chemical synthesis.

Introduction

3-(Trifluoromethyl)benzoyl chloride (TFBC) is a specialized acyl chloride that has become an indispensable tool for researchers and process chemists, particularly in the fields of pharmaceutical and agrochemical development. Its utility stems from the unique combination of a reactive benzoyl chloride moiety and the electronically influential trifluoromethyl (CF3) group. The CF3 group is a powerful bioisostere for other chemical groups and is known to significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2]

This guide serves as a comprehensive technical resource for laboratory professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its reactivity, application-specific advantages, and the rigorous safety protocols required for its handling. As a potent and highly reactive chemical, a thorough grasp of its characteristics is paramount for both successful synthesis and operator safety.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of TFBC is the first step in its effective application. It is a colorless to light yellow liquid with a pungent odor, characteristic of acyl chlorides.[3][4] Its key identifiers and physical characteristics are summarized below.

Diagram 1: Chemical Structure of 3-(Trifluoromethyl)benzoyl chloride

Caption: Structure of 3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2).

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2251-65-2 | [3][5] |

| Molecular Formula | C₈H₄ClF₃O | [3][5] |

| Molecular Weight | 208.57 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow clear liquid | [2][3][4] |

| Density | ~1.383 - 1.4 g/cm³ at 25°C | [3][7] |

| Boiling Point | 184-186 °C at 750 mmHg | [7] |

| Refractive Index | n20/D ~1.477 | [7] |

| Purity (Typical) | ≥98.0% | [1][3] |

| Synonyms | m-Trifluoromethylbenzoyl chloride, α,α,α-Trifluoro-m-toluoyl chloride | [2][3][5] |

Section 2: Synthesis and Core Reactivity